1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane is a fluorinated bicyclic compound characterized by its unique structure, which includes a highly strained bicyclo[3.1.0]hexane ring system.
Preparation Methods
The synthesis of 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline
Chemical Reactions Analysis
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group, using appropriate nucleophiles and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Mechanism of Action
The mechanism by which 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets. The strained bicyclic structure allows it to participate in unique chemical reactions, potentially interacting with enzymes or receptors in biological systems. The exact molecular pathways and targets are still under investigation, but its fluorinated nature suggests it may influence biological activity through interactions with fluorine-sensitive sites .
Comparison with Similar Compounds
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane can be compared with other similar compounds such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds also feature a bicyclic structure and are used in drug design for their biological activity.
Bicyclo[2.1.1]hexanes: These compounds are important in medicinal chemistry for their sp3-rich and strained structures, which improve solubility and activity.
The uniqueness of this compound lies in its fluorinated bicyclic structure, which imparts distinct chemical and biological properties compared to its non-fluorinated counterparts .
Properties
CAS No. |
2731013-94-6 |
---|---|
Molecular Formula |
C8H8F2 |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.